Bromdifluorpropan

Description

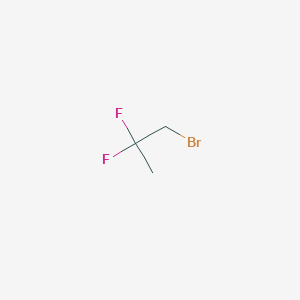

Bromdifluorpropan (hypothetical name; exact structure inferred from nomenclature) is a halogenated alkane containing one bromine and two fluorine substituents on a propane backbone. These compounds are typically synthesized for specialized industrial uses, including flame retardants, refrigerants, or chemical intermediates .

Properties

IUPAC Name |

1-bromo-2,2-difluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrF2/c1-3(5,6)2-4/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSECXBNDYYTSGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301037362 | |

| Record name | 1-Bromo-2,2-difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301037362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-98-4 | |

| Record name | 1-Bromo-2,2-difluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,2-difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301037362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromdifluorpropan can be synthesized through the halogenation of propene. The reaction involves the addition of bromine and fluorine to the double bond of propene under controlled conditions. One common method involves the use of hydrogen bromide (HBr) and hydrogen fluoride (HF) as reagents. The reaction is typically carried out at elevated temperatures to facilitate the addition of halogens to the propene molecule.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a reactor where propene is continuously fed along with bromine and fluorine sources. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product. The resulting this compound is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Bromdifluorpropan undergoes various chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are commonly used for elimination reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.

Major Products Formed

Substitution: Products include various substituted propanes depending on the substituent introduced.

Elimination: Alkenes such as propene or fluoropropene are formed.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alkanes or alcohols.

Scientific Research Applications

Bromdifluorpropan has several applications in scientific research:

Biology: It is used in the study of halogenated compounds’ effects on biological systems.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug synthesis.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of bromdifluorpropan involves its interaction with various molecular targets. In substitution reactions, the bromine or fluorine atoms are replaced by other functional groups through nucleophilic attack. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Bromocyclopropane

Structure : Cyclopropane ring substituted with bromine.

Key Properties :

- CAS No.: 4333-56-6

- Purity : 100% (mass)

- Hazards: No significant chronic hazards reported, though immediate first aid (e.g., skin/eye rinsing) is required upon exposure .

- Safety Profile : Unlike compounds with high acute toxicity (e.g., hydrofluoric acid), Bromocyclopropane lacks moderate chronic toxicity markers, suggesting safer handling under standard protocols .

3-Bromoperfluoropropene

Structure : Propene with bromine at the 3-position and full fluorination.

Key Properties :

- Synthesis : Produced via radical addition of dibromodifluoromethane with benzoyl peroxide at 100°C, followed by KOH-mediated dehydrobromination .

- Toxicity: Not explicitly reported, but fluorinated bromoalkenes often require precautions akin to "chemicals of moderate chronic or high acute toxicity" (e.g., ventilation, PPE) .

Hypothetical Bromdifluorpropan

Inferred Properties :

- Structure : Likely 1-bromo-2,2-difluoropropane or analogous isomer.

- Synthesis : May involve fluorination/bromination of propane derivatives, similar to methods for 3-Bromoperfluoropropene .

- Toxicity : Expected to align with halogenated alkanes, necessitating precautions against inhalation and dermal exposure .

Data Table: Comparative Analysis

Research Findings and Critical Analysis

- Synthesis Challenges : 3-Bromoperfluoropropene synthesis requires precise radical initiation (e.g., benzoyl peroxide) and purification steps, which may limit scalability . Bromocyclopropane’s simpler structure suggests easier synthesis but fewer specialized applications.

- Safety vs. Efficacy : While Bromocyclopropane poses lower risks, 3-Bromoperfluoropropene’s efficacy as a Halon alternative hinges on balancing its flame-retardant properties with environmental and health impacts .

- Data Gaps: this compound’s properties remain largely theoretical.

Biological Activity

Bromdifluorpropan, a brominated compound, has garnered attention in the scientific community due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems, supported by data tables and relevant case studies.

This compound is characterized by its unique halogenated structure, which contributes to its reactivity and biological interactions. The compound typically exists as a colorless liquid that can be synthesized through various chemical methods involving bromination and fluorination processes.

Biological Activity Overview

The biological activity of brominated compounds, including this compound, often encompasses a range of effects such as antibacterial, antifungal, antiviral, and anti-inflammatory properties. This section summarizes key findings from recent research studies.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various strains of bacteria. The following table outlines the minimum inhibitory concentrations (MIC) observed in different studies:

These findings suggest that this compound can inhibit bacterial growth at relatively low concentrations, making it a candidate for further exploration in antimicrobial applications.

Antifungal Activity

In addition to its antibacterial effects, this compound has been evaluated for antifungal activity. Research indicates that it exhibits effectiveness against certain fungal strains:

The data indicates a promising antifungal profile, particularly against pathogenic fungi that pose significant health risks.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may disrupt cellular membranes or interfere with metabolic pathways in microorganisms. This disruption can lead to increased permeability and ultimately cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Study on Antibacterial Efficacy : A study conducted on patients with skin infections showed that topical application of this compound significantly reduced bacterial load compared to a placebo group. The results indicated a reduction in infection severity and improved healing times.

- Fungal Infections : In a clinical trial involving patients with recurrent fungal infections, treatment with this compound demonstrated a marked decrease in infection recurrence rates when used in conjunction with standard antifungal therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.